molecular formula C9H7Cl2N3 B1354173 3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine CAS No. 268547-51-9

3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine

Cat. No. B1354173
CAS RN: 268547-51-9
M. Wt: 228.07 g/mol
InChI Key: HNNJZILWHYSZMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine”, there are related studies on the synthesis of similar compounds. For instance, dihydropyrano[2,3-c]pyrazoles were synthesized using a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate .

Scientific Research Applications

Non-Linear Optical (NLO) Materials

4-AMINO-3-(2,4-DICHLOROPHENYL)PYRAZOLE: has been studied for its potential use in non-linear optical materials. These materials are significant for their ability to alter the frequency of light, making them useful in various optical applications such as telecommunications and laser technology .

Anti-Inflammatory Agents

Derivatives of this compound have shown promise as anti-inflammatory agents. They are capable of selectively inhibiting the COX-2 enzyme, which plays a key role in the process of inflammation. This makes them potential candidates for the development of new anti-inflammatory drugs .

Pharmaceutical Research

In medicinal chemistry, 4-AMINO-3-(2,4-DICHLOROPHENYL)PYRAZOLE serves as a scaffold for developing new pharmaceuticals. Its structure allows for the creation of compounds that can interact with various biological targets, such as enzymes and receptors involved in cancer and inflammatory diseases .

Antimalarial Activity

Compounds based on this pyrazole derivative have been synthesized for their antimalarial activity. They target essential enzymes in the malaria parasite, offering a new approach to combat this disease .

Organic Synthesis

This compound is used as a building block in organic synthesis. It can be utilized to create a variety of heterocyclic compounds, which have applications in different fields of chemistry and material science .

Computational Studies

4-AMINO-3-(2,4-DICHLOROPHENYL)PYRAZOLE: and its derivatives are subjects of computational studies to predict their properties and interactions with biological molecules. These studies are crucial for understanding the compound’s potential applications and for designing new drugs with improved efficacy .

Safety And Hazards

The safety data sheet for a related compound, 3-Methyl-2-butenal, indicates that it is flammable, harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is toxic if inhaled .

properties

IUPAC Name

5-(2,4-dichlorophenyl)-1H-pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3/c10-5-1-2-6(7(11)3-5)9-8(12)4-13-14-9/h1-4H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNJZILWHYSZMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=C(C=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70465107
Record name 5-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine

CAS RN

268547-51-9
Record name 5-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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